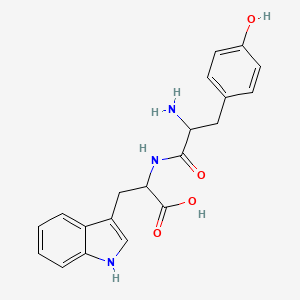
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid is a complex organic compound that features a benzofuran core substituted with a chloro group, a thiophene-2-carbonyl group, and a carboxylic acid group
準備方法
The synthesis of 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Thiophene-2-Carbonyl Group: This step often involves acylation reactions using thiophene-2-carbonyl chloride.
Formation of the Carboxylic Acid Group: This can be introduced through carboxylation reactions or by hydrolysis of ester intermediates.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its functional groups.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
作用機序
The mechanism of action of 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to or modify. The pathways involved can vary depending on the specific application, but generally, the compound’s functional groups play a crucial role in its activity.
類似化合物との比較
Similar compounds to 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid include other benzofuran derivatives with different substituents. For example:
7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid: This compound has a benzoyl group instead of a thiophene-2-carbonyl group.
5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid: This compound lacks the thiophene-2-carbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H9ClO4S |
|---|---|
分子量 |
308.7 g/mol |
IUPAC名 |
5-chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C14H9ClO4S/c15-7-4-8-10(14(17)18)6-19-13(8)9(5-7)12(16)11-2-1-3-20-11/h1-5,10H,6H2,(H,17,18) |
InChIキー |
HZWMCIUQYJVIMM-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(O1)C(=CC(=C2)Cl)C(=O)C3=CC=CS3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate](/img/structure/B13868282.png)
![2-[2-Chloro-4-[(2,2,7,7-tetramethyl-6-oxa-1-azabicyclo[3.1.1]heptan-4-yl)methoxy]phenoxy]-6-pyrimidin-4-ylbenzonitrile](/img/structure/B13868288.png)
![2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13868303.png)
![1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine](/img/structure/B13868304.png)

![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid](/img/structure/B13868325.png)

![Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate](/img/structure/B13868335.png)


![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)
![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)


